Selective Blockade of Human Late Sodium Current (INaL) Without Affecting Inactivation Kinetics
R 56865 demonstrates a selective blockade of the late sodium current (INaL) in human atrial myocytes. At a concentration of 10 μM, it reduced veratrine-induced INaL by 42.01 ± 8.6%, whereas the classic sodium channel blocker tetrodotoxin (TTX, 1 μM) fully prevented the increase [1]. Crucially, R 56865 (10 μM) achieved this inhibition without significantly altering the inactivation time constants (tau1 and tau2) of the sodium channel, unlike many class I antiarrhythmics [1].
| Evidence Dimension | Inhibition of veratrine-induced late sodium current (INaL) |
|---|---|
| Target Compound Data | 42.01 ± 8.6% reduction at 10 μM |
| Comparator Or Baseline | Tetrodotoxin (TTX): 100% prevention at 1 μM |
| Quantified Difference | R 56865 achieves ~42% reduction versus TTX's complete block |
| Conditions | Whole-cell patch-clamp of isolated human atrial myocytes; INaL evoked by veratrine (100 μg/ml) |
Why This Matters
This demonstrates a unique, therapeutically desirable profile: reducing pathological INaL without disrupting normal sodium channel gating, which may translate to a lower proarrhythmic risk compared to conventional sodium channel blockers.
- [1] Le Grand B, et al. Late sodium current inhibition in human isolated cardiomyocytes by R 56865. J Cardiovasc Pharmacol. 1998;31(5):800-804. View Source
